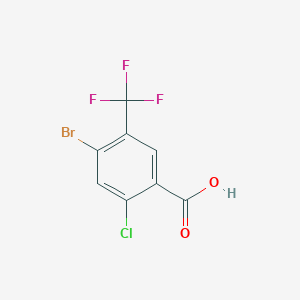

4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid

Description

Contextual Significance of Poly-substituted Aromatic Carboxylic Acids in Modern Chemical Research

Poly-substituted aromatic carboxylic acids are fundamental scaffolds in modern chemical research, primarily due to their prevalence in pharmaceuticals and agrochemicals. The carboxylic acid group itself is a key pharmacophoric element, capable of forming strong interactions with biological receptors. google.com However, the presence of this moiety can also present challenges, including metabolic instability and limited ability to cross biological membranes. google.com To address these limitations while preserving the desirable binding characteristics, medicinal chemists often employ the strategy of introducing multiple substituents onto the aromatic ring.

This polysubstitution allows for the modulation of the compound's electronic and steric properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. The benzene (B151609) ring of benzoic acid can undergo electrophilic substitution reactions, providing a versatile platform for the synthesis of a wide array of derivatives. researchgate.net These derivatives serve as crucial intermediates in the creation of a diverse range of bioactive molecules, highlighting the broad utility of this class of compounds in drug discovery and development. google.com

Strategic Importance of Bromine, Chlorine, and Trifluoromethyl Moieties in Chemical Design

The incorporation of bromine, chlorine, and trifluoromethyl groups into organic molecules is a well-established strategy in chemical design, particularly in the field of medicinal chemistry. Each of these moieties imparts distinct properties that can significantly enhance the therapeutic potential of a drug candidate.

Bromine: The introduction of a bromine atom can increase a compound's therapeutic activity and favorably influence its metabolism, potentially leading to a longer duration of action. chemicalbook.com Bromine's ability to form halogen bonds, a type of non-covalent interaction, can improve the binding affinity and selectivity of a ligand for its target protein. bldpharm.com This interaction is becoming increasingly recognized as a powerful tool in rational drug design. bldpharm.com

Chlorine: Chlorine is a common substituent in many FDA-approved drugs and is known to enhance the physicochemical properties of molecules. chemicalbook.com The substitution of a hydrogen atom with chlorine can dramatically improve the potency of a drug and positively affect its pharmacokinetic parameters. chemicalbook.com Like bromine, chlorine can also participate in halogen bonding, contributing to stronger ligand-receptor interactions. guidechem.com

Trifluoromethyl Group (CF3): The trifluoromethyl group is a highly valuable substituent due to its strong electron-withdrawing nature and metabolic stability. mdpi.com Its inclusion in a molecule can increase lipophilicity, which aids in crossing biological membranes, and enhance binding affinity to target proteins. mdpi.com The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and thereby increasing the half-life of the drug. mdpi.com

Table 1: Key Properties of Strategically Important Moieties

| Moiety | Key Properties in Chemical Design |

| Bromine | - Increases therapeutic activity- Influences metabolism and duration of action- Forms halogen bonds, enhancing binding affinity |

| Chlorine | - Enhances physicochemical properties- Can significantly improve drug potency- Participates in halogen bonding |

| Trifluoromethyl (CF3) | - Strong electron-withdrawing nature- Increases lipophilicity and metabolic stability- Enhances binding affinity |

Overview of Research Trajectories for "4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid" as a Versatile Synthon

"this compound" is a polysubstituted aromatic carboxylic acid that incorporates the strategically important bromine, chlorine, and trifluoromethyl moieties. This unique combination of functional groups makes it a highly versatile synthon, or building block, for the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. While specific, detailed research findings on the direct applications of this exact compound are not extensively documented in publicly available literature, its structural features suggest several potential research trajectories.

The presence of multiple reactive sites on the benzene ring—the carboxylic acid group and the halogen substituents—allows for a variety of chemical transformations. The carboxylic acid can be converted into other functional groups such as esters, amides, or acyl chlorides, providing a handle for coupling with other molecules. The bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Given the known properties of its constituent functional groups, "this compound" is an attractive starting material for the synthesis of novel bioactive compounds. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the halogen atoms can be exploited for their ability to form halogen bonds and to serve as sites for further chemical modification. Research involving this synthon would likely focus on its use in constructing libraries of compounds for screening against various biological targets, with the goal of identifying new therapeutic agents.

Table 2: Potential Synthetic Utility of this compound

| Functional Group | Potential Reactions | Synthetic Outcome |

| Carboxylic Acid | - Esterification- Amidation- Acyl Halide Formation | - Introduction of diverse side chains- Coupling with amines and alcohols- Activation for further reactions |

| Bromine/Chlorine | - Suzuki Coupling- Buchwald-Hartwig Amination- Other Cross-Coupling Reactions | - Formation of C-C and C-N bonds- Construction of complex molecular scaffolds |

| Trifluoromethyl Group | - Generally unreactive | - Imparts desirable physicochemical properties to the final product |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFBPFSPAYQADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chloro 5 Trifluoromethyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

The synthesis of a polysubstituted aromatic ring like 4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid requires careful strategic planning. Retrosynthetic analysis is a powerful tool for deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for this target molecule involve the carbon-halogen, carbon-trifluoromethyl, and carbon-carboxyl bonds.

A logical retrosynthetic approach would begin with the disconnection of the carboxylic acid group via a functional group interconversion (FGI), leading back to a substituted toluene (B28343) derivative, specifically 4-bromo-2-chloro-5-(trifluoromethyl)toluene. This precursor can then be oxidized to the desired benzoic acid. The oxidation of a methyl group on a substituted benzene (B151609) ring is a common and effective strategy for installing a carboxylic acid. For example, 4-bromo-2-fluorobenzoic acid can be synthesized from the oxidation of 2-fluoro-4-bromotoluene chemicalbook.comhsppharma.com.

Further disconnection of the toluene intermediate involves breaking the bonds to the halogen and trifluoromethyl substituents. The order of these disconnections is critical and depends on the directing effects of the groups already present on the aromatic ring. Given the ortho, para-directing nature of halogens and the meta-directing nature of the trifluoromethyl group, a plausible pathway would involve the sequential halogenation and trifluoromethylation of a simpler toluene or aniline (B41778) precursor. For instance, a key intermediate could be 3-(trifluoromethyl)toluene, which would then undergo chlorination and bromination. The directing effects of the methyl and trifluoromethyl groups would guide the positions of the incoming halogens.

An alternative strategy could involve starting with a molecule that already contains some of the required substituents in the correct orientation, such as a bromo- or chloro-trifluoromethylaniline, and then introducing the remaining groups. The amino group can be converted to the other halogen or ultimately removed after directing the other substitutions.

Precursor Synthesis and Halogenation Reactions

The synthesis of appropriately substituted precursors is the cornerstone of building the target molecule. This involves controlled halogenation reactions where regioselectivity is paramount.

Bromination Protocols and Regioselectivity Considerations

The introduction of a bromine atom at a specific position on the aromatic ring is governed by the electronic properties of the substituents already present. In a precursor such as 2-chloro-5-(trifluoromethyl)toluene, the trifluoromethyl group is a strong deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho, para-directing group. The methyl group is an activating, ortho, para-director. The final position of the incoming bromine electrophile is a result of the cumulative directing effects of these groups.

Common brominating agents include elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid patsnap.comepo.org. The choice of reagent and reaction conditions can be optimized to favor the desired isomer. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the use of NBS in sulfuric acid can lead to the desired product, although the formation of the 4-bromo isomer as an impurity is a known issue that sometimes requires the use of inhibitors to suppress its formation patsnap.comepo.org.

Table 1: Example Bromination Reaction Conditions for Analogous Compounds

| Starting Material | Brominating Agent(s) | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-chlorobenzotrichloride | Bromine, NBS, or Dibromohydantoin | Catalyst | 2-chloro-5-bromobenzotrichloride | google.com |

| 2-chlorobenzoic acid | N-bromosuccinimide (NBS) | Sulfuric Acid | 5-bromo-2-chlorobenzoic acid | patsnap.comepo.org |

Chlorination Techniques and Positional Control

Similar to bromination, achieving positional control during chlorination is crucial. Direct chlorination using chlorine gas (Cl₂) and a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is a standard method for electrophilic aromatic substitution youtube.com. The regiochemical outcome is again dictated by the existing substituents on the ring.

An alternative and often more selective method for introducing a chlorine atom is through a Sandmeyer reaction. This process involves the diazotization of an amino group on the aromatic ring with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution. This is a versatile method for installing a chlorine atom in a position that might be difficult to achieve through direct electrophilic substitution. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid can start from 5-bromo-2-aminobenzoic acid derivatives, which undergo diazotization and subsequent chlorination epo.orggoogle.comscribd.com. This highlights the utility of an amino group as a synthetic handle for directing substitution and then being replaced by the desired halogen.

Trifluoromethylation Approaches

The introduction of the trifluoromethyl (CF₃) group is a significant step in the synthesis, as this moiety imparts unique electronic properties.

Introduction of Trifluoromethyl Group via Electrophilic Aromatic Substitution (if applicable)

Direct electrophilic trifluoromethylation of an aromatic ring is historically challenging due to the high electronegativity of the CF₃ group, which makes the generation of a "CF₃⁺" electrophile difficult. However, modern reagents, often called "Togni's reagents" (hypervalent iodine compounds), have been developed to act as electrophilic trifluoromethyl sources beilstein-journals.org. These reagents, often used with a copper catalyst, can introduce a CF₃ group directly onto electron-rich or certain heterocyclic aromatic systems beilstein-journals.org. The applicability of this method to a highly substituted and deactivated ring like a bromo-chlorobenzoic acid precursor would require specific investigation and optimization.

Trifluoromethylation Reagents and Reaction Optimization

More established methods for introducing a CF₃ group often involve starting with a precursor that already contains a group that can be converted to CF₃, or by using nucleophilic or radical trifluoromethylation strategies.

One common industrial approach is the halogen exchange reaction (halex reaction) on a trichloromethyl (-CCl₃) group using a fluoride (B91410) source like HF beilstein-journals.org. The precursor, such as 4-bromo-2-chloro-5-(trichloromethyl)benzene, could potentially be synthesized by radical chlorination of the corresponding toluene.

Copper-mediated trifluoromethylation reactions are also widely used. These typically involve an aryl halide (iodide or bromide) that reacts with a trifluoromethyl source in the presence of a copper catalyst. A common trifluoromethyl source is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). Another set of reagents includes sodium triflinate (CF₃SO₂Na, Langlois' reagent), which can generate a trifluoromethyl radical in the presence of an oxidant and a copper catalyst, which then adds to the aromatic ring beilstein-journals.org.

The synthesis of related compounds often begins with a commercially available trifluoromethylated starting material. For example, 2-bromo-5-fluorobenzotrifluoride (B1268043) can be prepared from 3-trifluoromethyl-4-bromaniline, demonstrating a synthetic route that begins with a trifluoromethylated aniline google.com.

Table 2: Example Trifluoromethylation Approaches

| Methodology | Trifluoromethyl Source | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Trifluoromethylation | Togni's Reagent | Aryl or Heteroaryl C-H bond | Direct C-H functionalization, often requires a catalyst. | beilstein-journals.org |

| Radical Trifluoromethylation | CF₃SO₂Na (Langlois' Reagent) | Imidazoheterocycles | Generates CF₃ radical, often copper-catalyzed. | beilstein-journals.org |

| Halogen Exchange | Hydrogen Fluoride (HF) | Aryl-CCl₃ | Converts a trichloromethyl group to a trifluoromethyl group. | beilstein-journals.org |

| Starting Material Approach | 3-Trifluoromethyl-4-bromaniline | N/A | Utilizes a commercially available, pre-functionalized building block. | google.com |

Carboxylic Acid Functionalization Methods

The introduction of a carboxylic acid group onto a substituted benzene ring is a fundamental transformation in organic synthesis. For precursors of this compound, two primary strategies are the carboxylation of organometallic intermediates and the oxidation of benzylic precursors.

The carboxylation of aryl halides via organometallic intermediates is a powerful and widely used method for the synthesis of aromatic carboxylic acids. This approach involves the conversion of an aryl halide into a more reactive organometallic species, such as a Grignard or organolithium reagent, which then reacts with carbon dioxide to form the corresponding carboxylate.

Organolithium Intermediates: Directed ortho-lithiation is a particularly effective strategy for the regioselective synthesis of substituted benzoic acids. The reaction of 1,3,5-tris(trifluoromethyl)benzene (B44845) with n-butyllithium, followed by quenching with carbon dioxide, yields 2,4,6-tris(trifluoromethyl)benzoic acid in high yield. researchgate.net This demonstrates the feasibility of lithiation on rings bearing multiple electron-withdrawing trifluoromethyl groups. For analogues, the deprotonation of fluoroarenes with additional chloro or bromo substituents has been shown to occur selectively at the position adjacent to the fluorine atom. epfl.ch For instance, treating 1-chloro-4-fluorobenzene (B165104) with a potassium tert-butoxide/butyllithium superbase results primarily in 5-chloro-2-fluorobenzoic acid. epfl.ch This regioselectivity is crucial when designing a synthesis for a specific isomer like this compound.

Grignard Reagents: The formation of Grignard reagents from aryl bromides and their subsequent reaction with CO2 is a classic method for benzoic acid synthesis. Mechanochemical methods have been developed for the preparation of Grignard reagents and their reaction with gaseous CO2, affording aryl carboxylic acids in good yields with reduced solvent usage. nih.gov The applicability of this method to various substituted aryl bromides, including those with electron-withdrawing groups like trifluoromethyl, highlights its potential for synthesizing complex benzoic acids. nih.gov For example, 4-(trifluoromethyl)benzoic acid can be obtained from 4-bromobenzotrifluoride. A process for preparing trifluorophenylacetic acids involves the formation of a trifluorophenyl-Grignard reagent from bromo-trifluorobenzene, which is then reacted with an allylating agent and subsequently cleaved oxidatively. google.com This multi-step approach showcases the versatility of Grignard reagents derived from trifluoromethyl-substituted aryl halides. google.com

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) |

| 1,3,5-Tris(trifluoromethyl)benzene | n-Butyllithium | Carbon Dioxide | 2,4,6-Tris(trifluoromethyl)benzoic acid | High |

| 1-Chloro-4-fluorobenzene | KOt-Bu/n-BuLi | Carbon Dioxide | 5-Chloro-2-fluorobenzoic acid | 86 |

| 4-Bromobenzotrifluoride | Mg, Gaseous CO2 | 4-(Trifluoromethyl)benzoic acid | 71 | |

| 2-Bromotoluene | Mg, Gaseous CO2 | 2-Methylbenzoic acid | 67 | |

| 4-Bromochlorobenzene | Mg, Gaseous CO2 | 4-Chlorobenzoic acid | 49 |

This table presents data for the synthesis of various benzoic acid analogues through carboxylation of organometallic intermediates.

An alternative to carboxylation is the oxidation of a pre-existing alkyl or acyl group on the aromatic ring. This method is contingent on the availability of the appropriately substituted precursor, such as 4-bromo-2-chloro-5-(trifluoromethyl)toluene.

The oxidation of toluene and its derivatives to benzoic acids is a well-established industrial and laboratory process. d-nb.info Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are commonly employed. d-nb.info For instance, purified toluene can be oxidized to produce high-purity benzoic acid. nist.gov More recently, greener and catalyst-free methods have been developed. One such method involves the photoirradiation of toluene derivatives with bromine in a benzotrifluoride-water solvent system, which proceeds under aerobic conditions to give the corresponding benzoic acids in satisfactory yields. d-nb.info This reaction is thought to proceed through the dibromination of the benzylic carbon, followed by the generation of a benzylic radical, formation of a benzoyl bromide, and subsequent hydrolysis. d-nb.info

| Precursor | Oxidizing System | Product | Yield (%) |

| Toluene | Br2, H2O, Photoirradiation | Benzoic acid | 99 |

| 4-Bromotoluene | Br2, H2O, Photoirradiation | 4-Bromobenzoic acid | 92 |

| (Dibromomethyl)benzene | H2O, Photoirradiation | Benzoic acid | ~100 |

This table illustrates yields for the oxidation of toluene and its derivatives to benzoic acids using a photooxidation method.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a complex molecule like this compound depends on factors such as starting material availability, desired yield and purity, and scalability.

Optimizing reaction conditions is crucial for maximizing the yield of the desired product in a laboratory setting. For the oxidation of benzaldehyde (B42025) to benzoic acid, a study using a sulfonated reduced graphene oxide (SA-rGO) catalyst with hydrogen peroxide as the oxidant achieved a high yield. rsc.org The amount of oxidant was found to be a critical parameter, with 1.1 equivalents of H2O2 providing the highest yield. rsc.org In mechanochemical Grignard reactions for carboxylation, factors such as reaction time and the nature of the C1 source (gaseous CO2 vs. sodium methyl carbonate) significantly influence the yield. nih.gov For the synthesis of an analogue, 5-bromo-2-chlorobenzoic acid, a novel two-step process involving diazotization, chlorination, and hydrolysis from a 5-bromo-2-aminobenzoic acid derivative reported a total yield of 88.2% with a purity of 99.7%. google.com

Achieving high purity is often as important as obtaining a high yield, especially for research applications where impurities can interfere with subsequent reactions or biological assays. Common purification techniques for benzoic acids include recrystallization and melt crystallization.

Recrystallization: Recrystallization is a standard method for purifying solid organic compounds. alfa-chemistry.com The choice of solvent is critical; for an analogue, 5-bromo-2-chlorobenzoic acid, solvents such as water, methanol, ethanol, isopropanol, acetic acid, and toluene have been used for recrystallization. google.com The process generally involves dissolving the crude product in a hot solvent, filtering out insoluble impurities, and allowing the solution to cool to induce crystallization of the purified product. alfa-chemistry.com Washing the filtered crystals with a small amount of cold solvent helps to remove residual mother liquor. alfa-chemistry.com

Melt Crystallization: Melt crystallization is another effective purification technique that avoids the use of solvents. The purification of 2-chloro-5-(trifluoromethyl)pyridine, a structurally related compound, by melt crystallization has been studied. researchgate.net The efficiency of this method is influenced by parameters such as the cooling rate during crystallization and the heating rate during the "sweating" process, where impurities are melted and removed from the surface of the crystals. researchgate.net For benzoic acid itself, fractional freezing has been shown to produce samples with very high purity (99.999 mole percent). nist.gov The hydrolysis of carefully distilled benzoyl chloride is another route to obtaining highly pure benzoic acid. nist.gov

The development of novel synthetic routes is driven by the need for more efficient, cost-effective, and environmentally friendly processes. For analogues of this compound, several innovative methods have been reported.

A preparation method for 5-bromo-2-chlorobenzoic acid starts from 2-chlorobenzoic acid, which undergoes a monobromination reaction using an N-bromosuccinimide (NBS)/sulfuric acid system. The key innovation is the addition of a catalyst, such as sodium sulfide, which inhibits the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, leading to a high-purity product. researchgate.net

Another novel route for 5-bromo-2-chlorobenzoic acid utilizes a 5-bromo-2-aminobenzoic acid derivative as the starting material. epo.orgwipo.int The synthesis involves a two-step process of diazotization and chlorination, followed by hydrolysis. epo.orgwipo.int This method is reported to produce the final product with few isomer impurities, high reaction yield, and good purity, making it suitable for larger-scale production. epo.orgwipo.int This approach avoids the direct bromination of a substituted benzoic acid, which can often lead to mixtures of isomers that are difficult to separate.

Stereochemical Control and Regioisomeric Purity in Synthesis

The molecular structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image. Consequently, the synthetic considerations for this compound are not centered around stereochemical control in the traditional sense of enantiomers or diastereomers. However, the paramount challenge in its synthesis lies in achieving high regioisomeric purity. The presence of four different substituents on the benzene ring necessitates a carefully orchestrated synthetic sequence to ensure the correct placement of each group and to minimize the formation of unwanted regioisomers.

The primary concern in the synthesis of this compound and its analogues is the precise control of electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming groups. The substituents involved—chloro, bromo, trifluoromethyl, and carboxylic acid—exert distinct electronic influences.

Halogens, such as chlorine and bromine, are deactivating yet ortho-, para-directing groups. In contrast, the trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups are strongly deactivating and meta-directing. The interplay of these directing effects is a key factor in the strategic design of a synthetic route that leads to the desired isomer with high purity.

For instance, in the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid, the formation of the isomeric impurity 4-bromo-2-chlorobenzoic acid is a documented challenge. This underscores the importance of selecting the appropriate starting material and reaction conditions to favor the desired regiochemical outcome. Patents detailing the synthesis of 5-bromo-2-chlorobenzoic acid reveal that the bromination of 2-chlorobenzoic acid can lead to a mixture of isomers, with strategies such as the use of specific catalysts or reaction media being employed to enhance the yield of the desired product.

One potential synthetic approach to this compound could involve the strategic introduction of the substituents onto a pre-functionalized benzene ring. For example, starting with a compound like 2-chloro-5-(trifluoromethyl)benzoic acid, the subsequent bromination step would be directed by the existing substituents. The chloro group would direct ortho- and para- to its position, while the carboxylic acid and trifluoromethyl groups would direct meta-. The cumulative effect of these directing influences would need to be carefully considered to predict and control the regioselectivity of the bromination.

Another viable strategy involves the use of a starting material where the desired substitution pattern is already partially established, followed by functional group interconversions. For example, a synthetic route for the analogue 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid starts from 2-chloro-5-(trifluoromethyl)benzonitrile, which is then nitrated. This indicates that the regiochemical outcome of electrophilic substitution on this ring system can be controlled to achieve a specific substitution pattern.

To achieve high regioisomeric purity, purification techniques such as recrystallization and chromatography are often essential to separate the desired product from any isomeric byproducts. The efficiency of these purification methods is highly dependent on the physical properties of the isomers, such as their solubility and polarity.

The table below summarizes the directing effects of the relevant substituents, which are fundamental to controlling the regioisomeric purity during the synthesis of this compound and its analogues.

| Substituent | Activating/Deactivating | Directing Effect |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CF3 (Trifluoromethyl) | Strongly Deactivating | Meta |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

Chemical Reactivity and Derivatization Pathways of 4 Bromo 2 Chloro 5 Trifluoromethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction. The reactivity of this group in 4-bromo-2-chloro-5-(trifluoromethyl)benzoic acid is influenced by the electronic effects of the substituents on the aromatic ring. The presence of multiple electron-withdrawing groups (Br, Cl, and CF3) increases the electrophilicity of the carboxyl carbon, which can facilitate nucleophilic acyl substitution reactions.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and this compound can be converted to its corresponding esters through several standard methods. These esters are often used as intermediates or as final products in various applications.

Common methods for the esterification of this compound include:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium-driven nature of this reaction often requires the removal of water to achieve high yields.

Reaction with Alkylating Agents : Esters can be formed by reacting the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide, ethyl bromide). This is an SN2 reaction where the carboxylate acts as the nucleophile.

Activation with Coupling Reagents : More reactive acyl intermediates can be generated using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI), which then readily react with alcohols under mild conditions.

The electron-withdrawing substituents on the aromatic ring enhance the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, which can favor these reactions.

Table 1: Common Esterification Reagents

| Reaction Type | Typical Reagents | Conditions |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux |

| Alkylation | Alcohol, Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Varies |

| Coupling Agent | Alcohol, DCC, DMAP (cat.) | Room Temperature |

Amidation and Peptide Coupling Reactions

The synthesis of amides from this compound is another crucial transformation, yielding compounds with potential biological activity. This conversion is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Standard amidation procedures involve:

Conversion to Acyl Chloride : The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with amines to form the amide.

Peptide Coupling Reagents : For more sensitive substrates or to avoid harsh conditions, peptide coupling reagents are widely used. These reagents, such as HATU, HBTU, or EDC, activate the carboxylic acid in situ to form an active ester or a similar species that readily undergoes nucleophilic attack by an amine. These methods are known for their high yields and tolerance of a wide range of functional groups.

The presence of electron-withdrawing groups on the benzene (B151609) ring makes the carboxylic acid more amenable to activation, facilitating amide bond formation.

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either a primary alcohol or, with more difficulty, an aldehyde.

Reduction to Alcohols : Strong reducing agents are required to convert carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. chemistrysteps.comchemistrysteps.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids to alcohols in the presence of other reducible functional groups like esters. chemistrysteps.com Catalytic methods using hydrosilylation with manganese catalysts have also been developed for the reduction of aromatic carboxylic acids. nih.govacs.org

Reduction to Aldehydes : The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are typically more reactive towards reduction than the starting acid. This conversion often requires converting the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced in a more controlled manner using milder reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).

Table 2: Reagents for Carboxylic Acid Reduction

| Product | Reagent | Notes |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Strong, non-selective reducing agent. chemistrysteps.com |

| Primary Alcohol | Borane (BH₃·THF) | More selective than LiAlH₄. chemistrysteps.com |

| Aldehyde | Via Acyl Chloride + LiAl(Ot-Bu)₃H | Two-step process for controlled reduction. |

Transformations Involving Aromatic Halogens (Bromine and Chlorine)

The presence of both bromine and chlorine on the aromatic ring of this compound opens up numerous possibilities for functionalization through nucleophilic aromatic substitution and, more significantly, palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective, stepwise modifications of the aromatic core.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). openstax.orglibretexts.orglibretexts.org

In this compound, the trifluoromethyl group is a powerful electron-withdrawing group.

The chlorine atom is ortho to the trifluoromethyl group.

The bromine atom is meta to the trifluoromethyl group.

Due to this positioning, the chlorine atom is significantly more activated towards nucleophilic attack than the bromine atom. openstax.orglibretexts.org The trifluoromethyl group can effectively stabilize the negative charge of the Meisenheimer complex formed when a nucleophile attacks the carbon bearing the chlorine atom. wikipedia.org Therefore, reactions with strong nucleophiles (e.g., alkoxides, amines) would be expected to selectively displace the chlorine atom over the bromine atom under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, selectivity is governed by the relative reactivity of the carbon-halogen bonds. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl. wikipedia.org

This reactivity difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, by carefully choosing the reaction conditions (catalyst, ligand, temperature).

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is highly probable that this compound would undergo selective Suzuki coupling at the more reactive C-Br position when reacted with a boronic acid in the presence of a palladium catalyst and a base. nih.gov This would yield a 4-aryl-2-chloro-5-(trifluoromethyl)benzoic acid derivative, with the chlorine atom available for a subsequent, more forcing cross-coupling reaction.

Sonogashira Coupling : The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C-Br bond of this compound under standard conditions, affording a 4-alkynyl-2-chloro-5-(trifluoromethyl)benzoic acid. libretexts.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination is a versatile method for synthesizing aryl amines. libretexts.org Given the higher reactivity of the C-Br bond, selective amination at the 4-position of the title compound is feasible, allowing for the introduction of a wide variety of primary and secondary amines while preserving the chlorine substituent for further derivatization.

Table 3: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Expected Site of Primary Reaction | Rationale |

| Suzuki Coupling | Arylboronic Acid | C-Br | Higher reactivity of C-Br bond in oxidative addition. wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | C-Br | Higher reactivity of C-Br bond in oxidative addition. wikipedia.org |

| Buchwald-Hartwig Amination | Amine | C-Br | Higher reactivity of C-Br bond in oxidative addition. wikipedia.org |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of organometallic reagents from aryl halides is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the structure of this compound presents significant challenges and considerations for such transformations.

A primary obstacle is the presence of the acidic carboxylic acid proton. Both Grignard and organolithium reagents are exceptionally strong bases and would be immediately quenched by the carboxylic acid group in an acid-base reaction. youtube.comyoutube.com This reaction would consume the organometallic reagent and prevent any subsequent desired reaction at the carbon-halogen bond. Therefore, the formation of a stable Grignard or organolithium reagent from this molecule is contingent upon the prior protection of the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester) or another non-acidic functional group.

Assuming the carboxylic acid is protected, the regioselectivity of organometallic reagent formation is dictated by the relative reactivity of the carbon-halogen bonds.

Grignard Reagent Formation: The standard method for preparing Grignard reagents involves the oxidative insertion of magnesium metal into a carbon-halogen bond. adichemistry.com The reactivity of aryl halides towards magnesium follows the order: Ar-I > Ar-Br > Ar-Cl. wisc.edu Consequently, for a protected derivative of this compound, the magnesium insertion would occur selectively at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact.

The reaction would be carried out under strictly anhydrous conditions using an ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com The presence of strong electron-withdrawing groups, such as the trifluoromethyl group, can sometimes hinder the reaction, requiring activation of the magnesium metal with agents like iodine or 1,2-dibromoethane. adichemistry.com

Organolithium Reagent Formation: Aryllithium reagents are typically prepared via lithium-halogen exchange. This reaction involves treating the aryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). wikipedia.org The rate of lithium-halogen exchange also follows the trend I > Br > Cl. This allows for the selective formation of an aryllithium species at the position of the bromine atom.

The table below summarizes the expected primary site of organometallic formation on a protected version of this compound.

| Reagent Type | Method | Expected Reaction Site | Incompatible Functional Group |

| Grignard (R-MgX) | Oxidative Insertion (Mg) | C4-Br bond | Carboxylic Acid (-COOH) |

| Organolithium (R-Li) | Lithium-Halogen Exchange (n-BuLi) | C4-Br bond | Carboxylic Acid (-COOH) |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a dominant feature in the molecule, profoundly influencing its stability and the reactivity of the aromatic ring.

The trifluoromethyl group is renowned for its exceptional chemical and thermal stability. mdpi.com This robustness stems from the high bond dissociation energy of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. mdpi.com As a result, the -CF₃ group is inert under a wide range of reaction conditions, including those typically used for derivatization of the other functional groups on the molecule (e.g., Grignard formation, nucleophilic substitution, cross-coupling). It is also highly resistant to metabolic degradation, a property frequently exploited in pharmaceutical design. nih.gov

While generally unreactive, recent research has uncovered methods for the selective transformation of aromatic trifluoromethyl groups, although these often require specific reagents and conditions that would likely affect other functional groups in the target molecule. researchgate.net These transformations are not typically observed under standard synthetic conditions. For instance, defluorinative functionalization can be achieved using specialized reagents, but this is an advanced application rather than a common reactivity pathway. researchgate.net

The trifluoromethyl group exerts a powerful influence on the electron density of the benzene ring. Due to the high electronegativity of the three fluorine atoms, the -CF₃ group acts as a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.govresearchgate.net

This electron-withdrawing nature has two major consequences for the reactivity of the aromatic ring:

Ring Deactivation: The -CF₃ group pulls electron density away from the aromatic π-system, making the ring significantly less nucleophilic. youtube.comlibretexts.org As a result, this compound and its derivatives are strongly deactivated towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The reaction rates for EAS on this ring would be substantially lower than for benzene itself. libretexts.org

Meta-Directing Effect: In the event that an EAS reaction is forced to occur, the -CF₃ group directs incoming electrophiles to the position meta to itself. youtube.com This is because the carbocation intermediates (sigma complexes) formed during ortho and para attack are significantly destabilized. When the electrophile adds to the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group, which is highly energetically unfavorable. youtube.com The intermediate for meta attack avoids this destabilizing arrangement, making it the kinetically favored pathway.

The table below outlines the electronic properties of the substituents on the aromatic ring. Hammett constants (σ) are a measure of the electron-donating or electron-withdrawing influence of substituents on a benzene ring. Positive values indicate electron-withdrawing character.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σₚ) |

| -CF₃ | C5 | Strongly Withdrawing (-I) | Weakly Withdrawing (-R) | +0.54 |

| -Cl | C2 | Withdrawing (-I) | Donating (+R) | +0.23 |

| -Br | C4 | Withdrawing (-I) | Donating (+R) | +0.23 |

| -COOH | C1 | Withdrawing (-I) | Withdrawing (-R) | +0.45 |

Multi-functional Group Transformations and Chemoselectivity

Chemoselectivity—the preferential reaction of one functional group in the presence of others—is a key consideration for the synthesis of derivatives from this compound. The distinct reactivity of the bromo, chloro, and protected carboxylic acid groups allows for a range of selective transformations.

The most synthetically useful point of differentiation lies in the reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The oxidative addition of a palladium(0) catalyst to an aryl halide is the first and often rate-determining step in these catalytic cycles. The general reactivity trend for this step is C-I > C-OTf > C-Br >> C-Cl. researchgate.net

This reactivity difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond untouched. nih.gov For example, a Suzuki coupling with an arylboronic acid could be performed chemoselectively at the C4 position. This would require a palladium catalyst, a base, and appropriate solvent conditions, with the reaction proceeding preferentially at the more labile C-Br bond.

Further transformations could then be attempted at the C-Cl bond, though this would require more forcing conditions (e.g., more active catalysts, higher temperatures), or at the other positions on the ring via different reaction types. The directing effects of all substituents would need to be considered for any subsequent reaction.

The following table summarizes the expected chemoselectivity for key reaction types on a protected derivative of the title compound.

| Reaction Type | Reagent Class | Primary Reactive Site | Rationale |

| Palladium-Catalyzed Cross-Coupling | Arylboronic Acids (Suzuki) | C4-Br | Higher reactivity of C-Br vs. C-Cl in oxidative addition. researchgate.netnih.gov |

| Organometallic Formation | Mg or n-BuLi | C4-Br | Higher reactivity of C-Br vs. C-Cl. wisc.eduwikipedia.org |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., NaOMe) | C2-Cl or C4-Br | Positions activated by electron-withdrawing groups; relative reactivity depends on conditions. |

Reaction Mechanism Elucidation for Key Derivatizations

Understanding the reaction mechanisms is crucial for predicting products and optimizing conditions for the derivatization of this compound.

Mechanism of Grignard Reagent Formation: The formation of a Grignard reagent at the C-Br bond (on a protected substrate) is believed to proceed via a radical mechanism on the surface of the magnesium metal. adichemistry.com

Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the C-Br bond.

Bond Cleavage: This leads to the cleavage of the C-Br bond, forming an aryl radical and a magnesium bromide radical species adsorbed on the surface.

Radical Recombination: The aryl radical then recombines with the MgBr• species to form the final organomagnesium compound, Ar-MgBr.

Mechanism of Electrophilic Aromatic Substitution (EAS): As discussed, the ring is heavily deactivated, but if an EAS reaction were to occur, it would follow the general two-step mechanism:

Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. The directing influence of the -CF₃ group is manifested in the relative stability of the intermediate arenium ions. The meta-attack pathway is favored as it avoids placing a positive charge adjacent to the highly electron-withdrawing trifluoromethyl group. youtube.com

Mechanism of Palladium-Catalyzed Suzuki Coupling: A chemoselective Suzuki coupling at the C-Br bond would proceed via a well-established catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Br bond, forming an arylpalladium(II) bromide complex. This step is faster for the C-Br bond than the C-Cl bond.

Transmetalation: The aryl group from an organoboron reagent (e.g., Ar'-B(OH)₂) is transferred to the palladium center, displacing the bromide and forming a diarylpalladium(II) complex. This step typically requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Applications of 4 Bromo 2 Chloro 5 Trifluoromethyl Benzoic Acid As an Intermediate in Specialized Chemical Synthesis

Role in Medicinal Chemistry Research

The structural features of 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid, including the presence of a carboxylic acid group, a trifluoromethyl moiety, and two different halogen atoms, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.

Precursor to Investigational Therapeutic Agents

While direct synthesis of currently marketed drugs from this compound is not widely documented in publicly available literature, its structural motifs are present in various investigational compounds. For instance, the related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the synthesis of a family of promising Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, which are under investigation for the treatment of diabetes. researchgate.net This highlights the utility of the bromo-chloro-benzoic acid scaffold in constructing complex molecules with therapeutic potential. The presence of the trifluoromethyl group in the target compound of this article suggests its potential application in the synthesis of other classes of therapeutic agents where this group's electron-withdrawing nature and metabolic stability are advantageous.

Intermediate in the Synthesis of Specific Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The distinct arrangement of substituents on the benzene (B151609) ring of this compound makes it a valuable precursor for creating specific pharmacophores. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the introduction of diverse side chains. The bromine and chlorine atoms offer opportunities for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular architectures. The trifluoromethyl group often plays a crucial role in the pharmacophore by influencing binding interactions with biological targets. For example, trifluoromethyl groups are known to be important for the activity of certain kinase inhibitors and other targeted therapies.

Design of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, involving the synthesis and biological evaluation of a series of related compounds (an analogue library) to understand how chemical structure influences biological activity. This compound serves as an excellent starting point for the generation of such libraries.

The differential reactivity of the bromine and chlorine atoms allows for selective chemical modifications at these positions. For instance, the bromine atom is generally more reactive in certain cross-coupling reactions than the chlorine atom, enabling sequential modifications. This allows medicinal chemists to systematically vary the substituents on the aromatic ring and explore the chemical space around a lead compound. The insights gained from these SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Utility in Agrochemical Research and Development

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological efficacy and stability. researchgate.net Substituted benzoic acids are also important building blocks in this sector.

Building Block for Herbicidal Compounds

Precursor for Insecticidal Agents

Similarly, in the field of insecticide development, the trifluoromethylphenyl moiety is a key structural element in several active compounds. Phenylpyrazole insecticides, for instance, often feature a trifluoromethyl-substituted phenyl ring. The reactivity of the carboxylic acid and the halogen atoms of this compound allows for its incorporation into various insecticidal scaffolds. By serving as a foundational building block, it enables the creation of new molecular entities that can be screened for insecticidal activity against a range of pests.

Synthetic Routes to Bioactive Agrochemical Derivatives

There is a lack of specific, published synthetic pathways that utilize this compound as a direct precursor for commercially significant or extensively studied bioactive agrochemical derivatives. While trifluoromethyl-containing compounds are crucial in the agrochemical industry, research explicitly detailing the conversion of this particular benzoic acid into herbicides, fungicides, or insecticides is not documented in the available literature.

Contributions to Materials Science and Polymer Chemistry

Detailed research on the contributions of this compound to materials science is not currently available.

Incorporation into Functional Polymers and Composites

No specific studies or patents were found that describe the incorporation of this compound into polymer chains or composite materials to impart specific functionalities.

Development of Specialty Chemicals with Enhanced Properties

While this compound is classified as a specialty chemical intermediate, there is a lack of literature detailing its use in creating subsequent specialty chemicals with demonstrably enhanced properties, such as thermal stability, altered electronic characteristics, or specific reactivity.

Other Emerging Research Applications in Organic Synthesis

Beyond its role as a potential building block, there are no prominent, emerging research applications for this compound in novel organic synthesis methodologies or as a catalyst or specialized reagent documented in the accessible scientific record.

Due to these significant gaps in the available research, creating an article that meets the required standards of detail and scientific accuracy for the specified outline is not possible.

Spectroscopic and Advanced Analytical Characterization of 4 Bromo 2 Chloro 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the electronic environment of the aromatic protons. The benzene (B151609) ring has two protons, and their chemical shifts are influenced by the electron-withdrawing effects of the chloro, bromo, trifluoromethyl, and carboxylic acid groups.

The proton attached to the third carbon (H-3) would likely appear as a singlet, influenced by the adjacent chloro and carboxylic acid groups. The proton at the sixth position (H-6) is also expected to be a singlet, flanked by the bromo and trifluoromethyl groups. The strongly electron-withdrawing trifluoromethyl group would deshield the adjacent H-6, causing it to resonate at a lower field (higher ppm) compared to H-3. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | s |

| H-6 | 8.2 - 8.4 | s |

| -COOH | >10 | br s |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic ring, one for the carboxylic acid, and one for the trifluoromethyl group. The chemical shifts are influenced by the nature of the substituents.

The carbon of the carboxylic acid group (C=O) is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons directly attached to electronegative substituents (C-1, C-2, C-4, C-5) will have their chemical shifts significantly affected.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 132 - 137 |

| C-3 | 130 - 134 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 (quartet) |

| C-6 | 135 - 140 |

| -COOH | 165 - 175 |

| -CF₃ | 120 - 125 (quartet) |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the trifluoromethyl group. The chemical shift of this singlet would be indicative of the electronic environment of the CF₃ group on the aromatic ring. Based on data for similar aromatic trifluoromethyl compounds, the signal is expected to appear in the region of -60 to -65 ppm relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data:

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

To definitively establish the structure and assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since the aromatic protons are expected to be singlets, no cross-peaks would be observed in the aromatic region of the COSY spectrum, confirming their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to unambiguously assign the signals for C-3 and C-6 by correlating them with their respective attached protons, H-3 and H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, the carboxylic acid proton could show a correlation to C-1 and C-2. The aromatic protons H-3 and H-6 would show multiple correlations to neighboring carbons, which would be crucial in confirming the substitution pattern on the benzene ring. For example, H-6 would be expected to show correlations to C-4, C-5, and the carbon of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which would further confirm the presence and number of these halogen atoms in the molecule.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [M-H]⁻ | 300.8883 |

| [M+H]⁺ | 302.8939 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming molecular weight and deducing the structure of organic compounds through analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is expected to yield a distinct pattern of fragment ions.

The fragmentation of benzoic acids typically initiates with the loss of substituents from the carboxylic group or the aromatic ring. libretexts.orgdocbrown.info Common initial fragmentation steps for benzoic acid itself include the loss of a hydroxyl radical (M-17) to form the benzoyl cation, or the loss of the entire carboxyl group (M-45). libretexts.org

For halogenated compounds, the fragmentation pattern is further distinguished by characteristic isotopic signatures. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, leading to pairs of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment. miamioh.edudocbrown.info Chlorine isotopes, 35Cl and 37Cl, have a ratio of approximately 3:1, resulting in an M+2 peak that is about one-third the intensity of the M peak for chlorine-containing fragments. miamioh.edudocbrown.info The presence of both bromine and chlorine in the molecule would produce a complex and highly characteristic isotopic cluster for the molecular ion and any fragments containing both halogens.

Based on the fragmentation of the analogue 4-Bromo-2-chlorobenzoic acid and general principles, the following table outlines the predicted key fragment ions for this compound (Molecular Weight: 303.46 g/mol ).

| m/z (mass/charge) | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| 302/304/306 | [C₈H₃BrClF₃O₂]⁺ | Molecular Ion (M⁺) |

| 285/287/289 | [C₈H₂BrClF₃O]⁺ | Loss of OH radical (M-17) |

| 258/260/262 | [C₈H₃BrClF₃]⁺ | Loss of COOH radical (M-45) |

| 224/226 | [C₇H₂ClF₃O₂]⁺ | Loss of Br radical |

| 268/270 | [C₇H₃BrF₃O₂]⁺ | Loss of Cl radical |

| 234/236 | [C₈H₃BrClO₂]⁺ | Loss of CF₃ radical |

| 146 | [C₇H₂ClF₃]⁺ | Loss of Br and COOH |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

The vibrational spectrum of this compound is expected to be complex, with characteristic bands corresponding to its various functional moieties. In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequency of the carboxylic acid group. ucl.ac.uk

Key functional group vibrations can be predicted by examining spectra from analogues like 4-Bromo-2-chlorobenzoic acid and other substituted benzoic acids. nih.govmdpi.com

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. mdpi.com

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated around 1680-1710 cm⁻¹. The exact position is sensitive to electronic effects of the ring substituents and the dimeric structure. mdpi.com

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ region.

C-Cl and C-Br Stretches: Vibrations involving the carbon-halogen bonds occur at lower frequencies. The C-Cl stretch is expected in the 700-850 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, typically between 500-650 cm⁻¹.

The following table summarizes the expected vibrational modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H stretch (dimer) | 2500 - 3300 | IR (Broad, Strong) |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman (Weak to Medium) |

| C=O stretch | 1680 - 1710 | IR (Strong), Raman (Medium) |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman (Variable) |

| C-F stretches (CF₃) | 1100 - 1350 | IR (Very Strong) |

| C-O stretch / O-H bend | 1200 - 1440 | IR (Medium) |

| C-Cl stretch | 700 - 850 | IR (Strong) |

| C-Br stretch | 500 - 650 | IR (Medium) |

Vibrational spectroscopy can also be used to investigate the conformational isomers of a molecule. For substituted benzoic acids, this often relates to the rotational position of the carboxylic acid group relative to the plane of the aromatic ring. The presence of bulky ortho-substituents (the chlorine atom in this case) can force the -COOH group out of the plane of the ring to minimize steric hindrance.

This rotation can be studied by analyzing subtle shifts or the appearance of new bands in the vibrational spectra, particularly in the C=O stretching region and the low-frequency modes. ucl.ac.ukacs.org Different conformers may exist in equilibrium, and their relative populations can sometimes be determined by the relative intensities of their corresponding vibrational bands. nih.gov Detailed conformational analysis would require high-resolution spectroscopic studies at various temperatures, potentially combined with computational modeling to assign specific vibrational modes to different stable conformers. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound is not publicly available, the structure of the closely related 4-Bromo-2-chlorobenzoic acid has been determined. nih.gov This analogue provides a strong basis for predicting the molecular geometry and packing of the title compound.

For 4-Bromo-2-chlorobenzoic acid, crystallographic studies show that the molecule crystallizes in the monoclinic space group P2₁/n. nih.gov The addition of a trifluoromethyl group at the 5-position would increase the molecular volume and could potentially lead to a different crystal packing and space group, though the fundamental molecular geometry is expected to be similar. The benzene ring would remain planar, but steric repulsion between the ortho-chlorine atom and the carboxylic acid group would likely cause the -COOH group to be twisted out of the plane of the ring.

The table below presents the crystallographic data for the analogue, 4-Bromo-2-chlorobenzoic acid. nih.gov

| Crystallographic Parameter | Value for 4-Bromo-2-chlorobenzoic acid |

|---|---|

| Chemical Formula | C₇H₄BrClO₂ |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 7.2738 |

| b (Å) | 9.0627 |

| c (Å) | 11.7233 |

| α (°) | 90 |

| β (°) | 102.916 |

| γ (°) | 90 |

| Z (Molecules per unit cell) | 4 |

The crystal packing of carboxylic acids is typically dominated by strong intermolecular hydrogen bonds. In virtually all benzoic acid crystal structures, the molecules form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.gov This robust supramolecular synthon is fully expected to be the primary interaction in the crystal structure of this compound.

Halogen Bonding: The presence of both bromine and chlorine atoms creates the potential for halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the carbonyl oxygen of an adjacent molecule. These Br···O or Cl···O interactions can act as secondary structure-directing forces.

Interactions involving the CF₃ Group: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in various weak interactions. These include C-H···F hydrogen bonds and potentially C-F···π or F···F interactions, which can further stabilize the crystal lattice. researchgate.netresearchgate.net The interplay of these weaker forces, alongside the dominant carboxylic acid dimerization, would dictate the final crystal packing arrangement.

Crystal Packing and Supramolecular Architecture

A predominant feature in the crystal structure of benzoic acids is the formation of centrosymmetric carboxylic acid dimers through strong O-H···O hydrogen bonds. This interaction typically results in the formation of a stable eight-membered ring motif. In the case of this compound, it is highly probable that the molecules arrange themselves into such dimers in the crystalline state.

Beyond this primary hydrogen bonding, other weaker intermolecular interactions involving the halogen substituents and the trifluoromethyl group play a crucial role in extending the structure into a three-dimensional network. Halogen bonds (e.g., Br···O, Cl···O, or even Br···Cl) and short contact interactions (e.g., Br···Br) are known to be significant in the crystal engineering of halogenated organic compounds. researchgate.net For instance, in the crystal structure of 4-Bromo-2-hydroxybenzoic acid, short Br···Br contacts have been observed to link the primary hydrogen-bonded dimers into a one-dimensional chain. researchgate.net

The trifluoromethyl group, being a moderate hydrogen bond acceptor and having lipophilic characteristics, can also participate in weak C-H···F hydrogen bonds and fluorine-fluorine interactions. The interplay of these various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, determines the final crystal packing, influencing properties such as melting point, solubility, and crystal morphology. The specific arrangement of the bromo, chloro, and trifluoromethyl substituents on the phenyl ring will sterically influence the planarity of the molecule and the efficiency of the crystal packing.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Architecture |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 | Formation of centrosymmetric dimers |

| Halogen Bond | C-Br | O=C | < 3.37 (Sum of vdW radii) | Linking of primary structural motifs |

| Halogen Bond | C-Cl | O=C | < 3.27 (Sum of vdW radii) | Contribution to crystal packing stability |

| Short Contact | C-Br | Br-C | < 3.70 (Sum of vdW radii) | Formation of one- or two-dimensional arrays |

| Weak Hydrogen Bond | C-H (Aromatic) | F-C (Trifluoromethyl) | Variable | Stabilization of the overall 3D structure |

Chromatographic Techniques for Purity Assessment in Research

Chromatographic methods are indispensable for the determination of the purity of this compound and for the separation of this compound from starting materials, by-products, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice of method depending on the volatility and thermal stability of the analyte and its potential impurities.

Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used method for the purity assessment of non-volatile, polar organic compounds like this compound. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a substituted benzoic acid would involve a C18 (octadecylsilyl) column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often with a small amount of acid, such as phosphoric acid or formic acid, to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of both polar and nonpolar impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, typically in the range of 210-280 nm.

The purity of a sample of this compound is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area of all components in the chromatogram.

Table 2: Illustrative HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their low volatility and tendency to adsorb onto the stationary phase, leading to poor peak shape and potential thermal decomposition.

To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative. Common derivatizing agents include diazomethane (B1218177) to form the methyl ester, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the sample can be injected into a GC system equipped with a nonpolar or medium-polarity capillary column (e.g., a 5% phenyl-polysiloxane). The separation occurs based on the boiling points and interactions of the analytes with the stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation and identification of impurities, a mass spectrometer (MS) is used as the detector (GC-MS). nih.gov

The purity is assessed by comparing the peak area of the derivatized target compound to the total area of all peaks in the chromatogram.

Table 3: Representative GC Parameters for the Analysis of Derivatized Benzoic Acids

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 50 - 550 amu |

Theoretical and Computational Studies on 4 Bromo 2 Chloro 5 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for understanding molecular stability and reactivity.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. uobasrah.edu.iq A smaller energy gap suggests higher reactivity. nih.gov

For substituted benzoic acids, the nature and position of substituents significantly influence the energies of these orbitals. Electron-withdrawing groups, such as the bromo, chloro, and trifluoromethyl groups present in the target molecule, are expected to lower both the HOMO and LUMO energy levels. This effect can enhance the molecule's electron-accepting capabilities.